Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3

Description

Nomenclature and Systematic Naming

The systematic nomenclature of acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 follows International Union of Pure and Applied Chemistry guidelines for deuterium-labeled compounds. The compound is officially designated as 2,3,5-trideuterio-N-[(E)-ethylideneamino]-4,6-dinitroaniline according to the systematic naming convention. This nomenclature reflects the presence of deuterium atoms at positions 2, 3, and 5 of the benzene ring, with the hydrazone linkage maintaining the E-configuration around the carbon-nitrogen double bond.

Alternative chemical names documented in chemical databases include acetaldehyde 2,4-dinitrophenylhydrazone-d3 and acetaldehyde (4,6-dinitrophenyl-2,3,5-d3)hydrazone. The Chemical Abstracts Service has assigned registry number 259824-51-6 to this compound, providing a unique identifier for regulatory and commercial purposes. The unlabeled parent compound corresponds to Chemical Abstracts Service number 1019-57-4, establishing the structural relationship between the deuterated and non-deuterated forms.

The molecular nomenclature system incorporates specific stereochemical descriptors, with the E-configuration indicating the trans arrangement of substituents around the carbon-nitrogen double bond in the hydrazone functional group. This stereochemical specification proves critical for understanding the compound's three-dimensional structure and subsequent analytical behavior.

Molecular Structure and Isotopic Labeling

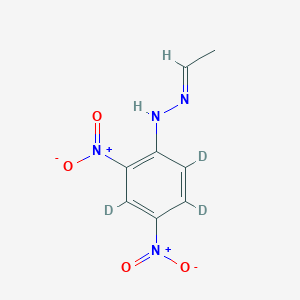

The molecular structure of this compound consists of an acetaldehyde-derived ethylidene group connected via a hydrazone linkage to a dinitrophenyl ring system. The molecular formula C8H5D3N4O4 reflects the substitution of three hydrogen atoms with deuterium isotopes at specific ring positions. The compound exhibits a molecular weight of 227.19 grams per mole, representing an increase of 3.02 mass units compared to the unlabeled parent compound due to deuterium incorporation.

Structural analysis reveals that deuterium atoms occupy positions 3, 5, and 6 of the benzene ring, corresponding to the meta and ortho positions relative to the hydrazone substituent. The nitro groups maintain their positions at carbons 2 and 4 of the benzene ring, preserving the electron-withdrawing characteristics essential for hydrazone stability. The hydrazone linkage exhibits E-stereochemistry, as confirmed by Nuclear Magnetic Resonance spectroscopy and crystallographic studies.

The International Chemical Identifier string InChI=1S/C8H8N4O4/c1-2-9-10-7-4-3-6(11(13)14)5-8(7)12(15)16/h2-5,10H,1H3/b9-2+/i3D,4D,5D provides complete structural specification including isotopic positions. The three-dimensional conformation adopts a planar arrangement around the hydrazone functional group, with the benzene ring and ethylidene moiety maintaining coplanarity to maximize π-electron delocalization.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C8H5D3N4O4 | |

| Molecular Weight | 227.19 g/mol | |

| Deuterium Positions | 3, 5, 6 (benzene ring) | |

| Stereochemistry | E-configuration | |

| Ring System | Dinitrophenyl |

Physicochemical Properties (Melting Point, Solubility, Stability)

The physicochemical properties of this compound demonstrate characteristics typical of dinitrophenylhydrazone derivatives while incorporating the effects of deuterium substitution. Thermal analysis indicates a melting point range of 147-149 degrees Celsius, consistent with crystalline solid behavior at ambient temperatures. Alternative sources report melting point values of 165-168 degrees Celsius, suggesting possible polymorphic forms or measurement methodology variations.

Solubility characteristics reflect the compound's amphiphilic nature, with limited aqueous solubility due to the hydrophobic aromatic system balanced by polar nitro groups and hydrazone functionality. The compound demonstrates enhanced solubility in organic solvents, particularly acetonitrile, where it maintains stability for analytical applications. Dimethyl sulfoxide represents another suitable solvent system, though complete dissolution may require elevated temperatures or ultrasonic treatment.

Stability studies reveal that this compound maintains chemical integrity under controlled storage conditions. When stored at -20 degrees Celsius, the compound remains stable for extended periods, with minimal degradation observed over one month. Long-term storage at -80 degrees Celsius extends stability to six months while maintaining analytical grade purity. The compound exhibits hygroscopic tendencies, necessitating moisture-controlled storage environments to prevent degradation.

Chemical stability analysis demonstrates that the deuterium-labeled derivative maintains equivalent reactivity patterns to the unlabeled parent compound while providing enhanced mass spectrometric detection capabilities. The hydrazone functional group remains stable under typical analytical conditions, with the deuterium labels showing minimal isotopic exchange under standard laboratory handling procedures.

Analytical stability studies conducted using High Performance Liquid Chromatography methods demonstrate that this compound maintains structural integrity during typical analytical procedures. The compound exhibits consistent chromatographic behavior with retention times comparable to the unlabeled derivative while providing distinct mass spectrometric signatures for quantitative analysis applications. Storage in reconstituted acetonitrile solutions maintains 91 percent recovery after two days at -20 degrees Celsius, though extended storage periods result in progressive compound degradation.

Properties

IUPAC Name |

2,3,5-trideuterio-N-[(E)-ethylideneamino]-4,6-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O4/c1-2-9-10-7-4-3-6(11(13)14)5-8(7)12(15)16/h2-5,10H,1H3/b9-2+/i3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBOQRNOMHHDFB-BOZDYOBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N/N=C/C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 involves the reaction of acetaldehyde with 2,4-dinitrophenylhydrazine in the presence of deuterium oxide (D2O). The reaction typically proceeds under mild conditions, with the deuterium atoms being incorporated into the hydrazone moiety. The reaction can be represented as follows:

CH3CHO+C6H3(NO2)2NHNH2→CH3CH=NNHC6H3(NO2)2

Industrial Production Methods

Industrial production of this compound is typically carried out in specialized facilities equipped to handle isotope-labeled compounds. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms and achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the hydrazone group to amines.

Substitution: The nitro groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenylhydrazones

Scientific Research Applications

Chemical Properties and Mechanism of Action

Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 functions primarily through an electrophilic addition mechanism. It interacts with carbonyl compounds (aldehydes and ketones) to form stable hydrazone derivatives. The incorporation of deuterium enhances its stability and allows for precise quantitation in complex mixtures. The reaction can be catalyzed by bases such as sodium hydroxide or potassium hydroxide, leading to the formation of colored products that can be easily detected spectrophotometrically.

Analytical Chemistry

- Stable Isotope Labeling : this compound is widely utilized as a stable isotope-labeled compound for tracing and quantification in various analytical techniques. Its deuterium labeling allows researchers to differentiate between labeled and unlabeled compounds in complex samples.

- HPLC Analysis : The compound is employed in high-performance liquid chromatography (HPLC) to analyze carbonyl compounds in environmental samples, including mainstream smoke from tobacco products. Acid-catalyzed isomerization studies have shown its effectiveness in quantifying carbonyl derivatives under various conditions .

Biochemical Studies

- Metabolic Pathways : In metabolic studies, this compound is used to track the incorporation and transformation of labeled acetaldehyde in biological systems. Its ability to form stable derivatives with carbonyls makes it a valuable tool for understanding metabolic fluxes and pathways.

- Cellular Effects : It aids in studying the biochemical effects of aldehydes and ketones on cellular processes such as gene expression and cell signaling pathways. By quantifying these interactions, researchers can gain insights into metabolic disorders and cellular responses.

Pharmacokinetics

- Drug Metabolism Studies : The compound is instrumental in pharmacokinetic studies aimed at understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs. Its stable isotope labeling allows for precise tracking of drug metabolites in biological fluids .

- Toxicology : In toxicological assessments, this compound helps evaluate the effects of aldehydes on cellular metabolism and enzyme activity at varying concentrations.

Case Study 1: Environmental Analysis

A study analyzed carbonyl compounds in mainstream tobacco smoke using this compound as a derivatizing agent. The results indicated that the compound effectively captured carbonyls for HPLC analysis under varying conditions of acidity and concentration .

Case Study 2: Drug Metabolism

In pharmacokinetic research involving a new drug candidate, this compound was used to trace the metabolic pathways of the drug in animal models. The incorporation of deuterium allowed researchers to differentiate between the drug and its metabolites accurately over time.

Mechanism of Action

The mechanism of action of Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 involves its use as a tracer molecule. The deuterium atoms incorporated into the compound allow for precise tracking and quantitation using techniques such as mass spectrometry. The compound interacts with various molecular targets and pathways depending on the specific application, providing valuable insights into the behavior and transformation of labeled compounds in different environments .

Comparison with Similar Compounds

Similar Compounds

- Formaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3

- Acetone 2,4-dinitrophenylhydrazone-3,5,6-d3

- Benzaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3

Uniqueness

Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 is unique due to its specific labeling with deuterium atoms, which enhances its stability and allows for precise analytical applications. Compared to other similar compounds, it offers distinct advantages in terms of tracing and quantitation in complex biological and chemical systems .

Biological Activity

Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 (commonly referred to as Acetaldehyde DNPH-d3) is a deuterated derivative of the classic 2,4-dinitrophenylhydrazone (DNPH) compound used primarily in analytical chemistry to detect carbonyl compounds such as aldehydes and ketones. This article delves into its biological activity, mechanisms of action, and applications in research.

Target of Action

Acetaldehyde DNPH-d3 specifically targets aldehydes and ketones through a nucleophilic addition-elimination reaction. The compound reacts with carbonyl groups to form stable hydrazone derivatives, which can be quantitatively analyzed.

Mode of Action

The electrophilic addition mechanism involves the compound adding across the carbon-oxygen double bond of aldehydes or ketones. This reaction is typically catalyzed by bases such as sodium hydroxide or potassium hydroxide, leading to the formation of colored products that can be measured spectrophotometrically.

Cellular Effects

Acetaldehyde DNPH-d3 plays a significant role in various cellular processes by enabling the detection and quantification of aldehydes and ketones—important intermediates in cellular metabolism. Its interaction with these compounds aids in studying their effects on cell signaling pathways and gene expression.

Metabolic Pathways

The compound participates in metabolic pathways related to the oxidation of aldehydes and ketones. By forming stable derivatives with these carbonyl compounds, it assists researchers in tracking metabolic flux and metabolite levels in biological samples.

Pharmacokinetics

Acetaldehyde DNPH-d3 is characterized by its stability under standard storage conditions. However, exposure to moisture or extreme temperatures can decrease its reactivity over time. Long-term studies indicate that it maintains efficacy for detecting carbonyl compounds.

Dosage Effects in Animal Models

Research indicates that the effects of Acetaldehyde DNPH-d3 vary with dosage:

- Low Doses: Effectively detects and quantifies aldehydes and ketones without significant adverse effects.

- High Doses: May exhibit toxic effects, including enzyme inhibition and disruption of cellular metabolism.

Transport and Distribution

Within biological systems, Acetaldehyde DNPH-d3 is transported via passive diffusion and active transport mechanisms. Its localization within cells is influenced by interactions with transporters and binding proteins, affecting its accumulation in specific cellular compartments like the cytoplasm and organelles such as mitochondria.

Comparative Analysis

| Compound | Unique Features |

|---|---|

| Acetaldehyde 2,4-Dinitrophenylhydrazone-d3 | Deuterated for enhanced stability; used for precise analytical applications |

| Formaldehyde 2,4-Dinitrophenylhydrazone-d3 | Similar detection method but less stable than its acetaldehyde counterpart |

| Acetone 2,4-Dinitrophenylhydrazone-d3 | Used for detecting acetone specifically; less versatile than acetaldehyde derivative |

Case Studies

-

Detection of Aldehydes in E-Cigarette Aerosols

A study demonstrated the effectiveness of Acetaldehyde DNPH-d3 in measuring formaldehyde yields from e-cigarettes. The derivatization method employed allowed for accurate quantification of carbonyl compounds present in vapor products . -

Impact on Personal Exposure to VOCs during COVID-19

Research highlighted the role of Acetaldehyde DNPH-d3 in assessing changes in personal exposure to volatile organic compounds (VOCs) during lockdown measures. The study found variations in indoor air quality related to aldehyde levels due to increased home cooking activities .

Q & A

Basic: What is the synthetic methodology for Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3, and how is its isotopic purity validated?

Answer:

The synthesis involves reacting deuterated acetaldehyde with 2,4-dinitrophenylhydrazine (DNPH) under acidic conditions. A typical protocol includes refluxing the reactants in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Isotopic purity (99 atom% D) is confirmed via high-resolution mass spectrometry (HRMS) to verify deuterium incorporation at positions 3, 5, and 6. Nuclear magnetic resonance (NMR) spectroscopy, particularly H-NMR, is used to assess isotopic distribution and rule out protiated impurities .

Advanced: How does this compound function as an internal standard for quantifying aldehydes in environmental samples?

Answer:

Deuterated DNPH derivatives like this compound are used in isotope dilution mass spectrometry (IDMS). The deuterated analog co-elutes with non-deuterated aldehyde-DNPH derivatives during liquid chromatography (LC), enabling precise quantification by comparing peak area ratios of light (analyte) and heavy (internal standard) ions. This minimizes matrix effects and improves accuracy in complex environmental matrices such as air or water samples .

Basic: What analytical techniques are critical for characterizing DNPH-derivatized aldehydes in research?

Answer:

Ultraviolet-visible (UV-Vis) spectroscopy at 360–400 nm confirms DNPH derivatization via hydrazone bond formation. For structural validation, Fourier-transform infrared spectroscopy (FTIR) identifies C=N and NO stretches. LC coupled with triple quadrupole mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode enhances sensitivity for trace-level detection, with deuterated analogs serving as retention time markers .

Advanced: How can researchers resolve isotopic interference when using deuterated DNPH derivatives in high-throughput analyses?

Answer:

Isotopic interference may arise from overlapping C or Cl peaks in complex samples. To mitigate this, use high-resolution mass spectrometry (HRMS) with a resolving power >20,000 to distinguish between the deuterated internal standard (e.g., m/z 227.19 for Acetaldehyde DNPH-d3) and potential interferences. Additionally, chromatographic optimization (e.g., using C18 columns with 1.7 µm particles) improves separation of isotopologues .

Basic: What are the stability and storage requirements for Acetaldehyde DNPH-d3 standards?

Answer:

The compound should be stored in acetone or acetonitrile solutions at –20°C to prevent degradation. Stability studies indicate <5% decomposition over 6 months under these conditions. Avoid exposure to light, as DNPH derivatives are photosensitive. For long-term storage, lyophilized solids in amber vials with desiccants are recommended .

Advanced: How to validate a quantitative method for aldehydes using this compound in atmospheric particulate matter?

Answer:

Method validation requires:

- Calibration curves with deuterated vs. non-deuterated standards to assess linearity (R > 0.995).

- Spike-and-recovery tests in sample matrices (e.g., PM filters) to evaluate accuracy (85–115% recovery).

- Limit of detection (LOD) determination via signal-to-noise ratios (S/N ≥ 3), typically achieving sub-ppb levels.

- Inter-laboratory reproducibility checks using reference materials like NIST SRM 1649b .

Advanced: What experimental controls are essential when studying acetaldehyde-DNPH adduct stability in biological systems?

Answer:

Include:

- Blank controls with deuterated DNPH to account for non-specific binding.

- Matrix-matched standards to correct for ionization suppression in LC-MS/MS.

- Time-course studies to monitor adduct degradation under physiological conditions (e.g., pH 7.4, 37°C).

- Competitive binding assays with excess protiated DNPH to validate specificity .

Basic: How is the deuterium labeling pattern in this compound confirmed experimentally?

Answer:

Deuterium labeling at positions 3, 5, and 6 is confirmed via H-NMR by observing the absence of proton signals at these positions. H-NMR or heteronuclear single quantum coherence (HSQC) spectroscopy further maps deuterium distribution. Isotopic purity is quantified using HRMS, comparing theoretical and observed m/z values for the molecular ion .

Advanced: What are the pitfalls in using DNPH derivatization for aldehyde quantification, and how can deuterated standards address them?

Answer:

Common pitfalls include:

- Cross-reactivity with ketones or other carbonyls. Use selective LC gradients to separate aldehyde-DNPH adducts.

- Artifact formation during sample preparation. Include negative controls (DNPH without aldehydes).

- Matrix-induced ion suppression . Deuterated standards correct for this via isotopic dilution .

Advanced: How to optimize MRM transitions for Acetaldehyde DNPH-d3 in triple quadrupole MS?

Answer:

Optimize collision energy (CE) and declustering potential (DP) using direct infusion. For Acetaldehyde DNPH-d3 (MW 227.19), primary transitions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.